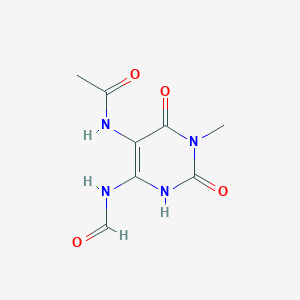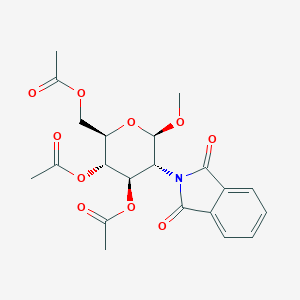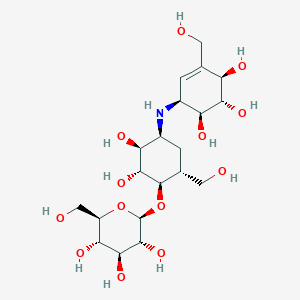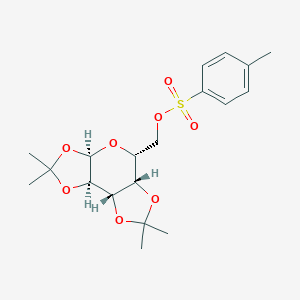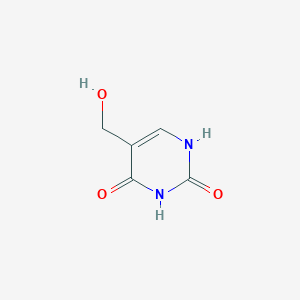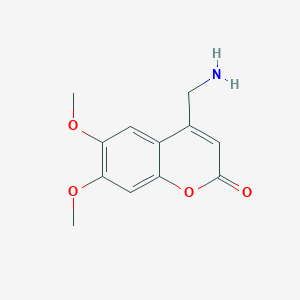
4-(Aminomethyl)-6,7-dimethoxycoumarin
Descripción general
Descripción
4-(Aminomethyl)-6,7-dimethoxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Probe in Biological Systems : 6,7-dimethoxy-coumarin serves as a fluorescence probe for studying hydration dynamics in biologically relevant systems, with potential applications in protein studies and enzyme substrates (Ghose et al., 2018).
Cancer Research : Various derivatives, like 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin, have been found effective in reducing melanoma cell growth, inducing differentiation in melanoma cell lines, and inhibiting the proliferation of human lung carcinoma cells (Alesiani et al., 2008) (Jun, 2001).
Chromatographic Detection : 4-bromomethyl-6,7-dimethoxycoumarin acts as a sensitive fluorescent label for carboxylic acids in chromatographic detection, enabling the evaluation of picomole amounts (Farinotti et al., 1983).
HPLC Assays of Carboxylic Acids : The two-phase derivatization method using 4-aminomethyl-6, 7-dimethoxycoumarin in a two-phase medium allows for simple and rapid HPLC assays of carboxylic acids (Sasamot et al., 1996).
Phytopharmacology : 6,7-Dimethoxycoumarin, as a citrus phytoalexin, has been shown to inhibit the growth of Phytophthora gummosis and other fungi in vitro (Afek et al., 1986).
Leukemia Cell Research : It promotes differentiation and inhibits proliferation of human chronic myeloid leukemia K562 cells by regulating the FOXO3/p27 signal pathway (Zheng et al., 2022).
Angiogenesis Inhibition : Derivatives like 4-senecioyloxymethyl-6,7-dimethoxycoumarin have shown potential in treating vascular diseases due to their angiogenesis inhibition properties (Nam et al., 2002).
Antioxidant Activity : Compounds such as 6-ethoxy-4-methylcoumarin exhibit antioxidant activity, highlighting their potential in oxidative stress-related research (Çelikezen et al., 2020).
Cytotoxic Agents : New coumarin derivatives, such as 5-(4-hydroxyphenethenyl)-4,7-dimethoxycoumarin, have shown promise as cytotoxic agents against human tumor cells (Seo et al., 2000).
Antiprotozoal Activity : Certain arylcoumarins, including 4-(3,4-dimethoxyphenyl)-6,7-dimethoxycoumarin, demonstrate potent antiprotozoal activity against pathogens like Plasmodium falciparum and Leishmania donovani (Pierson et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(aminomethyl)-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXVGQYUBHDGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Aminomethyl)-6,7-dimethoxycoumarin interact with carboxylic acids and what are the downstream effects?
A: this compound reacts with carboxylic acids through a condensation reaction. [] The amine group of the coumarin derivative reacts with the carboxylic acid group, forming an amide bond and releasing a water molecule. This derivatization results in a fluorescent product, enabling sensitive detection and quantification of carboxylic acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. []
Q2: What are the advantages of using a two-phase derivatization method with this compound for analyzing carboxylic acids?
A: The research by Santa et al. [] highlights several advantages of employing a two-phase derivatization method with this compound and water/ethyl acetate for carboxylic acid analysis:
- Simplicity and speed: The two-phase system allows for easy separation of the derivatized analytes from the reaction mixture, simplifying the sample preparation process and reducing analysis time. []
- Sensitivity: The derivatization significantly enhances the detectability of carboxylic acids, achieving detection limits in the femtomole range. []
- Versatility: This method demonstrates applicability for analyzing various carboxylic acids, including fatty acids in complex biological samples like human serum. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







